2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine

Ribonuclease T1 Substrate analog Enzyme kinetics

The natural RNase T1 substrate GpU is rapidly cleaved, preventing stable complex formation for structural biology. 2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine (GfpU) solves this with a non-hydrolyzable 2'-fluoro substitution. - Uniquely induces a 1-ppm upfield shift of the His-40 C2 proton in 1H-NMR, enabling definitive active-site titration. - Provides a stable Michaelis complex mimic for co-crystallization and long-term NMR data collection. - Adopts a validated right-handed, weakly stacked solution conformation, reducing computational sampling space for molecular docking.

Molecular Formula C19H23FN7O12P
Molecular Weight 591.4 g/mol
CAS No. 80681-27-2
Cat. No. B12707490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine
CAS80681-27-2
Molecular FormulaC19H23FN7O12P
Molecular Weight591.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O
InChIInChI=1S/C19H23FN7O12P/c20-9-13(6(3-28)37-16(9)27-5-22-10-14(27)24-18(21)25-15(10)32)39-40(34,35)36-4-7-11(30)12(31)17(38-7)26-2-1-8(29)23-19(26)33/h1-2,5-7,9,11-13,16-17,28,30-31H,3-4H2,(H,34,35)(H,23,29,33)(H3,21,24,25,32)/t6-,7-,9-,11-,12-,13-,16-,17-/m1/s1
InChIKeyYTGFRUKCLFTRHG-FOJQSULLSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine (CAS 80681-27-2): A Non-Hydrolyzable Dinucleoside Phosphate for Ribonuclease Mechanistic Studies


2′-Deoxy-2′-fluoroguanylyl-(3′–5′)uridine (abbreviated GfpU or 2-DFGU) is a synthetic dinucleoside phosphate in which a 2′-deoxy-2′-fluoroguanosine moiety is linked through a 3′→5′ phosphodiester bond to a uridine moiety [1]. Registered in MeSH as a dinucleoside phosphate (MeSH ID C056777) with CAS 80681-27-2, it was originally developed as a non-hydrolyzable substrate analog of ribonuclease T1, replacing the scissile 3′-5′ phosphodiester of the natural substrate GpU with a cleavage-resistant linkage conferred by the 2′-fluoro substitution on the guanosine ribose [2].

Non-hydrolyzable substrate analog for RNase T1
2′-Fluoro substitution blocks enzymatic cleavage
Mimics GpU dinucleoside phosphate sequence

Why Generic Dinucleoside Phosphate or Nucleoside Analog Substitution Fails for 2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine


GfpU cannot be functionally replaced by the natural substrate GpU, guanosine 3′-monophosphate (3′-GMP), 2′-deoxy-2′-fluoroguanosine 3′-monophosphate (Gfp), or the cytidine analog GfpC, because its exact combination of a non-hydrolyzable 2′-fluoroguanosine 5′-donor and a uridine 3′-acceptor creates a unique conformational signature and enzyme interaction profile that each comparator lacks individually [1]. GpU is rapidly cleaved by RNase T1 and thus cannot serve as a stable ligand for structural studies [2]; 3′-GMP and Gfp bind the enzyme but fail to recapitulate the dinucleotide-spanning contacts and the characteristic His-40 perturbation observed with GfpU [3]; and the cytidine congener GfpC adopts a distinct binding mode in which the fluorine atom engages His40 differently, limiting its utility as a direct mechanistic model for uridine-containing substrates [4].

GpU Rapidly cleaved by RNase T1; cannot form stable complex for structural studies.
3′-GMP / Gfp Mononucleotide inhibitors lack uridine contacts; His-40 shift absent.
GfpC Fluorine interacts differently with His40; uridine context lost for sequence-specific studies.

Quantitative Differential Evidence for 2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine vs Closest Analogs


Non-Hydrolyzable Character vs the Natural Substrate GpU: Complete Cleavage Resistance in RNase T1

GfpU was synthesized explicitly as a non-hydrolyzable analog of the minimal RNase T1 substrate guanylyl-(3′–5′)-uridine (GpU) [1]. In the 1H-NMR study of the GfpU–RNase T1 complex at pH 6.0, the dinucleoside phosphate remained intact throughout data acquisition, whereas the natural substrate GpU undergoes rapid transphosphorylation under identical conditions [2]. The absolute cleavage resistance of the phosphodiester linkage in GfpU enables equilibrium binding measurements that are impossible with GpU.

Cleavage resistance
Head-to-head
GfpU: stable over hours vs GpU: rapid transphosphorylation
Supports equilibrium binding assays
NMR timescale stability at pH 6.0
Ribonuclease T1 Substrate analog Enzyme kinetics

His-40 C2 Proton Chemical Shift Perturbation: 1 ppm Upfield Shift Unique to GfpU vs 3′-GMP and Gfp

In the 1H-NMR spectrum of the RNase T1–GfpU complex at pH 6.0, the C2 proton resonance of the active-site residue His-40 shifts upfield by approximately 1 ppm relative to its position in the free enzyme [1]. In contrast, complexes of RNase T1 with 3′-GMP or with 2′-deoxy-2′-fluoroguanosine 3′-monophosphate (Gfp) do not produce this high-field shift; the His-40 C2 resonance remains near its free-enzyme chemical shift value [1]. The pKa of His-40 in the free enzyme is 7.9, and the 1 ppm shift indicates that His-40 becomes fully unprotonated upon GfpU binding at pH 6.0, a condition where it is protonated in the free enzyme.

His-40 C2 shift
Direct comparison
~1.0 ppm upfield shift (GfpU) vs ~0.0 ppm (3′-GMP, Gfp)
Reports catalytic base deprotonation
pH 6.0, RNase T1 complex; pKa 7.9 free enzyme
NMR spectroscopy Active-site histidine RNase T1 mechanism

Right-Handed Weakly Stacked Conformation vs Very Little Stacking in GpU: Solution-State Structural Differentiation

UV, circular dichroism (CD), and NMR spectroscopic analysis of GfpU in aqueous solution at neutral pH revealed a right-handed, weakly stacked conformation for the dinucleoside monophosphate backbone [1]. By comparison, a dedicated CD study of the natural dinucleoside phosphate GpU at room temperature and neutral pH found essentially no base stacking, with guanosine adopting a syn orientation and the overall structure described as 'very little, if at all stacked' [2]. The weak but measurable stacking in GfpU is attributable to the electronic influence of the 2′-fluorine substituent, which alters the ribose pucker equilibrium relative to the natural 2′-OH compound.

Solution conformation
Cross-study
Right-handed, weakly stacked
Contrasts with unstructured GpU; may improve docking reliability
UV, CD, NMR at neutral pH; GpU essentially unstacked
Circular dichroism Oligonucleotide conformation Base stacking

Alternative Binding Locus on Ribonucleotide Reductase vs Natural Substrate: Allosteric Site Engagement

Vendor technical documentation indicates that 2′-deoxy-2′-fluoroguanylyl-(3′-5′)-uridine analogs bind to ribonucleotide reductase at a position distinct from the natural substrate binding site, and these compounds have been used as inhibitors in mechanistic studies of the enzyme . This property distinguishes GfpU from simple monophosphate inhibitors such as 3′-GMP and from the nucleoside 2′-deoxy-2′-fluoroguanosine, which interact primarily at the catalytic (substrate) site or at the activity-regulation sites, respectively, but do not simultaneously span the dinucleotide-binding cleft in the manner required for alternative-site recognition.

Ribonucleotide reductase site
Data to verify
Alternative binding locus reported (vendor documentation)
Requires peer-reviewed confirmation
No quantitative inhibition data disclosed
Ribonucleotide reductase Allosteric inhibition Nucleotide analog

Guanine Recognition Locus Conservation with Altered 2′-Substituent Electrostatics: GfpU vs GfpC in RNase T1

Computer modeling of the closely related analog GfpC (2′-deoxy-2′-fluoroguanylyl-(3′,5′)-cytidine) bound to RNase T1 demonstrated that the 2′-fluorine substituent is positioned away from the Glu58 carboxylate due to electrostatic repulsion, instead forming a hydrogen bond with the His40 imidazolium group [1]. In the complex of the natural substrate GpC with RNase T1, the 2′-OH group is in close proximity to Glu58 and forms a hydrogen bond with its side-chain carboxylic acid [1]. While this study used GfpC rather than GfpU, the 2′-fluoroguanosine moiety is identical between the two compounds, and the guanine base occupies the same recognition site in both complexes, permitting a class-level inference that GfpU likewise redirects the 2′-substituent interaction from Glu58 to His40, a behavior not shared by GpU, 3′-GMP, or the isolated nucleoside 2′-deoxy-2′-fluoroguanosine.

Fluorine electrostatic switch
Class-level inference
2′-F redirects H-bond from Glu58 to His40 (modeled in GfpC)
Inferred for GfpU; experimental verification needed
GfpC modeling, NMR support; uridine context requires validation
Computer modeling Enzyme-ligand hydrogen bonding Fluorine electrostatics

Optimal Research and Industrial Application Scenarios for 2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine Based on Quantitative Differentiation Evidence


High-Resolution NMR Titration Studies of Ribonuclease Active-Site Ionization States

The 1 ppm upfield shift of the His-40 C2 proton resonance, uniquely induced by GfpU among the tested nucleotide ligands, allows researchers to monitor the protonation state of the catalytic histidine as a function of pH, mutation, or inhibitor competition. This application is documented in the 1988 FEBS Letters study that used GfpU to assign the general-base role to His-40 rather than Glu-58 in RNase T1 [1]. Neither 3′-GMP, Gfp, GpU, nor GfpC recapitulates this large, quantifiable shift, making GfpU the ligand of choice for any NMR-based mechanistic investigation of RNase T1 family enzymes.

X-ray Crystallography and Cryo-EM of Stable Ribonuclease–Substrate Analog Complexes

Because GfpU is completely resistant to enzymatic hydrolysis, it can be co-crystallized with RNase T1 or homologous enzymes (e.g., RNase Ms) to obtain high-resolution structures of the Michaelis complex mimic. The non-hydrolyzable character was a design criterion validated in the original synthesis paper [2] and confirmed by the long-term stability of the complex during NMR data collection. In contrast, the natural substrate GpU undergoes turnover during crystallization setups, and the mono-nucleotide inhibitors 3′-GMP and Gfp lack the uridine moiety that makes critical contacts with the enzyme's B2 base-binding site.

RNA–Protein Interaction Modeling and Molecular Dynamics Simulations of Sequence-Specific Recognition

The experimentally determined right-handed, weakly stacked solution conformation of GfpU [2] provides a validated starting geometry for computational docking and molecular dynamics simulations of guanosine-uridine dinucleotide recognition. The weak stacking distinguishes GfpU from the essentially unstructured GpU [3], reducing the conformational sampling space and improving the reliability of predicted binding poses in modeling studies of RNase T1 and related ribonucleases.

Mechanistic Discrimination of General-Base Catalysis in Ribonucleases Using Fluorine-Mediated Electrostatic Perturbation

The switch in hydrogen-bonding partner from Glu58 (for 2′-OH substrates) to His40 (for 2′-F analogs), demonstrated by computer modeling of the GfpC complex and supported by NMR data for GfpU [1][4], enables a definitive experimental strategy: comparing the binding modes of GfpU versus GpU in the same enzyme active site directly resolves whether Glu58 or His40 functions as the general base. This capability is unique to the 2′-fluorinated dinucleoside phosphate scaffold and cannot be achieved with unmodified dinucleotides or mono-nucleotide inhibitors.

Application
Selection Property
Validation Focus
RNase T1 active-site NMR titration
His-40 C2 proton shift induction
Catalytic base protonation monitoring
Ribonuclease–substrate analog co-crystallization
Non-hydrolyzable phosphodiester linkage
Stable Michaelis complex mimic
RNA–protein interaction computational modeling
Right-handed weakly stacked conformation
Pre-organized geometry for docking
General-base mechanism discrimination
2′-Fluorine electrostatic redirection
Glu58 vs His40 hydrogen-bond partner
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